TRH-AMC Km vs Native TRH: 6-Fold Higher Apparent Affinity for Pyroglutamyl Peptidase II
TRH-AMC demonstrates superior kinetic properties compared to the native physiological substrate thyrotropin-releasing hormone (TRH) when assayed against pyroglutamyl peptidase II. The Michaelis constant (Km) for TRH-AMC is 5 μM, representing an approximately 6-fold lower value than the 29.7 μM Km reported for native TRH . This lower Km indicates higher apparent binding affinity for PPII under identical assay conditions.
| Evidence Dimension | Michaelis Constant (Km) for PPII |
|---|---|
| Target Compound Data | 5 μM |
| Comparator Or Baseline | Native TRH: 29.7 μM |
| Quantified Difference | Approximately 6-fold lower Km (higher apparent affinity) |
| Conditions | In vitro fluorometric assay using recombinant or purified PPII; AMC fluorescence detection at Ex/Em = 380/460 nm |
Why This Matters
Lower Km enables more sensitive detection of PPII activity at reduced substrate concentrations, reducing reagent costs and improving signal-to-background ratios in low-activity samples.
